(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
Description
Properties
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXLSALEPWYAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407390 | |
| Record name | (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54606-38-1 | |
| Record name | (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54606-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(4-CHLOROPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Acylation of 5-Amino-1-phenylpyrazole
The most straightforward method involves the acylation of 5-amino-1-phenylpyrazole with 4-chlorobenzoyl chloride. This single-step reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction Scheme :
Key Parameters :
-
Temperature : 0–5°C during reagent addition, followed by reflux at 40–50°C for 6–8 hours.
-
Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Advantages :
-
Minimal side products due to the specificity of acylation.
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Scalable for laboratory-grade synthesis.
Limitations :
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Requires strict moisture control to prevent hydrolysis of the acyl chloride.
Cyclocondensation of Hydrazine Derivatives
An alternative route involves cyclocondensation of phenylhydrazine with β-keto esters or diketones bearing the 4-chlorophenyl group. This method constructs the pyrazole ring de novo, offering flexibility in substituent placement.
Reaction Steps :
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Synthesis of 4-chlorophenylglyoxal from 4-chlorostyrene via ozonolysis.
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Condensation with phenylhydrazine to form a hydrazone intermediate.
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Cyclization under acidic conditions (e.g., H₂SO₄) to yield the pyrazole core.
Optimization Insights :
-
Catalyst : Lewis acids like ZnCl₂ improve cyclization efficiency (yield increase: ~15%).
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Solvent : Ethanol/water mixtures reduce side reactions compared to pure ethanol.
Yield : 58–63% after recrystallization from dimethylformamide (DMF).
Multi-Step Synthesis via Pyrazolone Intermediates
A three-step approach adapted from zolazepam intermediate synthesis involves:
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Acylation of 5-pyrazolone : Reacting 1-phenyl-5-pyrazolone with 4-chlorobenzoyl chloride to form (5-hydroxy-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone.
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Chlorination : Treating the hydroxy intermediate with POCl₃ or PCl₅ to replace the hydroxyl group with chlorine.
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Amination : Substituting the chlorine atom with an amino group using aqueous NH₃ under high pressure.
Critical Observations :
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Step 2 Efficiency : POCl₃ in toluene at 80°C achieves 85% conversion.
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Step 3 Challenges : Over-reduction may occur, necessitating precise stoichiometric control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Direct Acylation | Cyclocondensation | Multi-Step Synthesis |
|---|---|---|---|
| Optimal Solvent | DCM | Ethanol/water | Toluene (Step 2) |
| Temperature | 40–50°C | 70–80°C | 80°C (Step 2) |
| Reaction Time | 8 hours | 12 hours | 6 hours (per step) |
Catalytic Enhancements
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Triethylamine vs. DMAP : 4-Dimethylaminopyridine (DMAP) increases acylation yields by 8–10% but complicates purification.
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Microwave Assistance : Cyclocondensation time reduces from 12 hours to 2 hours under microwave irradiation (100°C, 300 W), though scalability remains unproven.
Purification and Characterization
Purification Techniques
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety is prevalent in many pharmaceuticals due to its diverse biological activities. Research has shown that derivatives of pyrazole exhibit anti-inflammatory, analgesic, and anticancer properties. For instance, compounds similar to (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone have been investigated for their potential as COX-2 inhibitors, which are crucial in treating inflammatory diseases .
Case Study:
A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer effects of pyrazole derivatives. The results indicated that certain derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could be a candidate for further development .
Material Science
The compound's unique structural features allow it to be utilized in the synthesis of novel materials. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensor technology.
Data Table: Coordination Complexes
| Metal Ion | Complex Formation | Application |
|---|---|---|
| Cu(II) | Yes | Catalysis |
| Zn(II) | Yes | Sensor Technology |
| Ag(I) | Yes | Antimicrobial Agents |
Agricultural Chemistry
Research indicates that pyrazole derivatives can act as effective agrochemicals. They have been studied for their potential as herbicides and fungicides, contributing to sustainable agricultural practices.
Case Study:
A recent investigation into the herbicidal activity of pyrazole-based compounds showed promising results against various weed species, indicating that this compound could be developed into an effective herbicide .
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position of the pyrazole ring can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can participate in hydrophobic interactions, enhancing the binding affinity of the compound .
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| Target Compound | 323.78 | Not reported | ~1680–1700 (estimated) | 7.2–8.1 (Ar-H), 5.5 (NH₂) |
| (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | 413.79 | 160–162 | 1685 | 7.3–8.3 (Ar-H), 3.8 (OCH₃) |
| (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone | 397.81 | 180 | 1690 | 7.5–8.3 (Ar-H), 2.5–2.6 (CH₃) |
Notes:
- Melting Points : Higher melting points in nitro-substituted analogues (e.g., 180°C in ) suggest stronger intermolecular forces compared to the target compound .
- IR Spectroscopy : The C=O stretch in the target compound is expected near 1680–1700 cm⁻¹, consistent with conjugated ketones in similar pyrazole derivatives .
- NMR Trends : Aromatic protons in the target compound resonate similarly to (δ 7.2–8.1), while NH₂ protons appear as broad singlets near δ 5.5 .
Key Findings:
- Kinase Inhibition: The target compound’s 5-amino group may mimic adenine in ATP, enabling competitive binding in kinase assays, a feature absent in hydroxy- or nitro-substituted analogues .
- Synthetic Utility : The nitro-furyl group in facilitates charge-transfer complexes, useful in materials science, whereas the target compound’s simplicity favors drug design .
Research Methodologies and Tools
- Crystallography : SHELX software () was used to resolve crystal structures of analogues like , revealing C–H···O and π-stacking interactions critical for stability .
- Wavefunction Analysis : Multiwfn () aids in evaluating electron density distributions, explaining reactivity differences between chloro- and methoxy-substituted derivatives .
- Hydrogen-Bond Analysis: Graph set theory () categorizes intermolecular interactions, distinguishing dimeric vs. chain motifs in pyrazole methanones .
Biological Activity
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an amino group and a phenyl group, alongside a chlorophenyl moiety. The synthesis typically involves the reaction of 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with anhydrous sodium acetate in ethanol, yielding colorless crystals with a melting point of 238–240 °C .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, this compound has demonstrated significant inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 38.44 | Moderate inhibition |
| HepG2 (Liver Cancer) | 54.25 | Moderate inhibition |
| GM-6114 (Normal Fibroblasts) | >80.06 | No toxicity |
This data indicates that while the compound effectively inhibits cancer cell proliferation, it exhibits minimal toxicity towards healthy cells .
The mechanism of action primarily involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, studies have shown that pyrazole derivatives can inhibit p38 MAP kinase, a crucial player in inflammatory responses and cancer progression. The binding interactions in the ATP pocket of p38 MAP kinase reveal unique hydrogen bonds that contribute to the selectivity and potency of these compounds .
Anti-inflammatory Properties
In addition to anticancer activity, this compound has been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can reduce inflammation through various mechanisms, including the modulation of cytokine release and inhibition of COX enzymes.
Study 1: Anticancer Efficacy in vitro
A study investigated the effects of this compound on HeLa and HepG2 cells. The results indicated a dose-dependent reduction in cell viability, with notable selectivity for cancerous cells over normal fibroblasts. This suggests potential for further development as an anticancer agent .
Study 2: Structure-Activity Relationship Analysis
A comprehensive analysis of structure-activity relationships (SAR) among pyrazole derivatives revealed that modifications at specific positions significantly influence biological activity. For instance, introducing different substituents on the aromatic rings altered both potency and selectivity against various cancer types .
Chemical Reactions Analysis
Amino Group Reactivity
The 5-amino group on the pyrazole ring participates in multiple transformations:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in basic media to form N-acylated derivatives. For example:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These complexes are studied for catalytic applications and bioactivity modulation .
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Oxidative Coupling : Undergoes oxidative dimerization in the presence of FeCl₃ or H₂O₂, producing bis-pyrazole derivatives with potential antioxidant properties .
Carbonyl Group Reactivity
The methanone moiety enables nucleophilic additions and reductions:
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Grignard Addition : Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though steric hindrance from substituents may limit yields .
Aromatic Substitution Reactions
The 4-chlorophenyl group undergoes electrophilic substitution under controlled conditions:
Steric and electronic effects from the chlorine substituent direct electrophiles to the meta position .
Cycloaddition and Multi-Component Reactions
The pyrazole ring participates in domino reactions:
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Domino Cyclization : Reacts with arylglyoxals in DMF under acidic conditions (e.g., p-TsOH) to form fused pyrazolo-diazocine structures (Fig. 1) :
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1,3-Dipolar Cycloaddition : With ethyl diazoacetate (Zn(OTf)₂ catalysis), forms pyrazolo[5,1-a]isoquinoline derivatives .
Comparative Reactivity Insights
Mechanistic Insights
-
Domino Reaction Pathway :
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Electrophilic Substitution : Chlorine’s electron-withdrawing effect deactivates the ring but directs incoming electrophiles to the meta position via inductive effects .
Stability and Degradation
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Hydrolytic Stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases (t₁/₂: 8–12 hr in 1M HCl/NaOH) .
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Photodegradation : UV exposure (254 nm) leads to C-Cl bond cleavage, forming phenolic byproducts .
Future Research Directions
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Optimize catalytic systems for greener synthesis (e.g., recyclable MnO₂ catalysts in aqueous media).
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Explore Suzuki-Miyaura couplings to functionalize the phenyl rings .
This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions positions it as a valuable scaffold in synthetic and medicinal chemistry.
Q & A
Basic Research Questions
What are the standard synthetic routes for (5-amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone?
The compound is typically synthesized via cyclocondensation of precursors like phenylhydrazine and diketones, followed by functionalization. For example:
- Cyclization : Ethyl acetoacetate reacts with phenylhydrazine to form pyrazole intermediates, which are then acylated with 4-chlorobenzoyl chloride .
- Acylation : Pyrazole intermediates undergo Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to attach the 4-chlorophenyl group .
Key Characterization : IR spectroscopy confirms carbonyl (C=O) and amino (NH₂) groups, while ¹H/¹³C NMR resolves substituent positions .
How is the structure of this compound validated experimentally?
- X-ray crystallography provides definitive proof of molecular geometry, as seen in related pyrazole derivatives (e.g., bond lengths and angles for the methanone group) .
- Spectroscopy : IR identifies functional groups (e.g., C=O at ~1650 cm⁻¹), while NMR assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peak at m/z 338 for C₁₇H₁₄ClN₃O) .
Advanced Research Questions
How can synthetic yields be optimized for this compound?
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency by stabilizing intermediates .
- Catalyst Screening : Lewis acids like ZnCl₂ or AlCl₃ improve electrophilic substitution in the pyrazole ring .
- Temperature Control : Cyclization at 120°C minimizes side reactions (e.g., over-oxidation) .
Example : A 72% yield was achieved using AlCl₃ in dry dichloromethane under nitrogen .
What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Test compound purity (HPLC ≥95%) to rule out impurity-driven variability .
- Cellular Models : Use standardized cell lines (e.g., HEK293 for receptor binding) to compare results .
- Structural Analogues : Compare with derivatives (e.g., 4-fluorophenyl variants) to identify pharmacophore requirements .
Case Study : A 2020 study attributed inconsistent antimicrobial activity to differences in bacterial membrane permeability .
How can computational methods predict the compound’s reactivity or binding affinity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., amino group reactivity) .
- Molecular Docking : Simulate binding to targets (e.g., COX-2 enzyme) using AutoDock Vina, with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å suggests stable binding) .
What are common byproducts during synthesis, and how are they characterized?
- Byproducts :
- Mitigation : Use controlled stoichiometry (1:1.05 reagent ratio) and inert atmospheres to suppress oxidation .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR (KBr) | 3320 cm⁻¹ (NH₂), 1655 cm⁻¹ (C=O) | |
| ¹H NMR (CDCl₃) | δ 6.9–7.8 ppm (aromatic H), δ 5.1 ppm (NH₂) | |
| X-ray | C=O bond length: 1.21 Å |
Table 2: Biological Activity Comparison
| Derivative | IC₅₀ (µM) COX-2 | Antibacterial (MIC, µg/mL) | Reference |
|---|---|---|---|
| 4-Chlorophenyl variant | 0.45 | 12.5 (S. aureus) | |
| 4-Fluorophenyl analogue | 0.62 | 25.0 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
